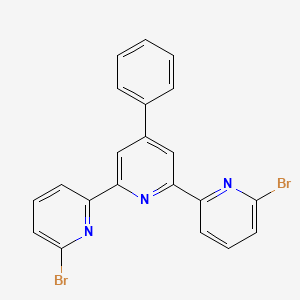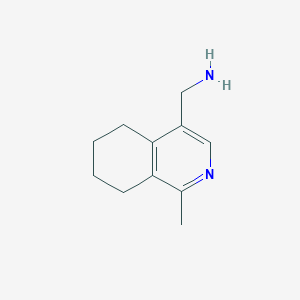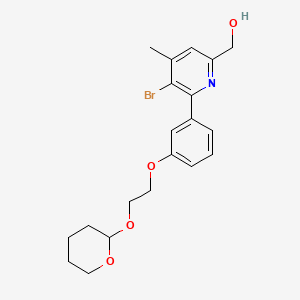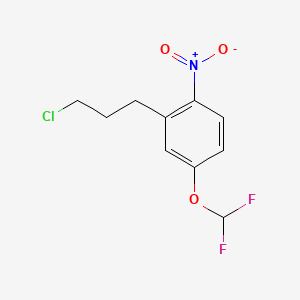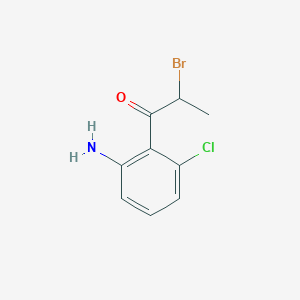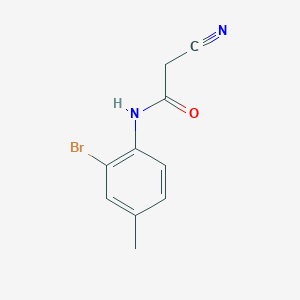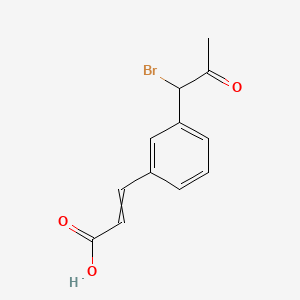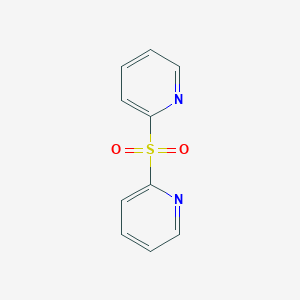
Pyridine, 2,2'-sulfonylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’-sulfonylbis- is a chemical compound with the molecular formula C10H8N2O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are widely recognized for their significant roles in pharmaceuticals, natural products, and functional materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-sulfonylbis- typically involves the reaction of pyridine derivatives with sulfonylating agents. One common method is the reaction of 2-pyridyl sulfone with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of Pyridine, 2,2’-sulfonylbis- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2,2’-sulfonylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of pyridine derivatives .
Aplicaciones Científicas De Investigación
Pyridine, 2,2’-sulfonylbis- has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Pyridine, 2,2’-sulfonylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Pyridine: A basic aromatic heterocycle with a nitrogen atom, widely used in pharmaceuticals and agrochemicals.
Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms, known for its role in calcium channel blockers.
Piperidine: A saturated six-membered ring with one nitrogen atom, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness: Pyridine, 2,2’-sulfonylbis- is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other pyridine derivatives .
Propiedades
Fórmula molecular |
C10H8N2O2S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
2-pyridin-2-ylsulfonylpyridine |
InChI |
InChI=1S/C10H8N2O2S/c13-15(14,9-5-1-3-7-11-9)10-6-2-4-8-12-10/h1-8H |
Clave InChI |
USKQCXYRFGJOBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)S(=O)(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




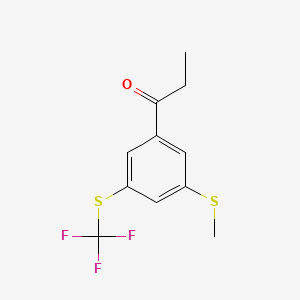
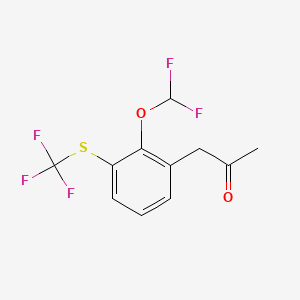
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
